molecular formula C17H16O3S B11944519 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 64824-52-8

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B11944519
CAS No.: 64824-52-8
M. Wt: 300.4 g/mol
InChI Key: SNQCMLILKIMIOR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the thiomethylation of ketones containing two methylene groups at the carbonyl group with formaldehyde and sodium sulfide . The reaction conditions often include the use of solvents like tetrahydrofuran and chloroform, and the process may involve oxidation with hydrogen peroxide to form the sulfoxide and sulfone derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, leading to the formation of various derivatives with distinct biological activities . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.

Comparison with Similar Compounds

Comparison: 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide stands out due to its unique substitution pattern and the presence of two phenyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits unique oxidation and substitution behaviors, making it valuable for specific research and industrial applications .

Properties

CAS No.

64824-52-8

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-dioxo-3,5-diphenylthian-4-one

InChI

InChI=1S/C17H16O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

SNQCMLILKIMIOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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